Cas no 2227790-43-2 ((2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine)

(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a chiral piperidine derivative featuring a substituted 1,3,4-oxadiazole ring at the 4-position. Its stereochemically defined structure, with three asymmetric centers, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxadiazole moiety enhances metabolic stability and bioavailability, while the rigid piperidine scaffold contributes to conformational control in target binding. This compound is particularly useful in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to impart steric and electronic effects. High purity and well-characterized stereochemistry ensure reproducibility in research and industrial applications.
(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine structure
2227790-43-2 structure
Product Name:(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
CAS No:2227790-43-2
MF:C10H17N3O
MW:195.261482000351
CID:5897008
PubChem ID:125457953
Update Time:2025-11-04

(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • (2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
    • EN300-1723279
    • 2227790-43-2
    • Inchi: 1S/C10H17N3O/c1-6-4-9(5-7(2)11-6)10-13-12-8(3)14-10/h6-7,9,11H,4-5H2,1-3H3/t6-,7+,9?
    • InChI Key: RZJSSZZSSCZAIY-AVSFMBPQSA-N
    • SMILES: O1C(C)=NN=C1C1C[C@H](C)N[C@H](C)C1

Computed Properties

  • Exact Mass: 195.137162174g/mol
  • Monoisotopic Mass: 195.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 51Ų

(2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine Pricemore >>

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Additional information on (2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Latest Research Advances on (2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS: 2227790-43-2) in Chemical Biology and Pharmaceutical Applications

The compound (2R,4r,6S)-2,6-dimethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS: 2227790-43-2) has recently emerged as a promising scaffold in medicinal chemistry due to its unique structural features and potential therapeutic applications. This piperidine derivative, characterized by a 1,3,4-oxadiazole moiety, has attracted significant attention for its role in modulating biological targets, particularly in the central nervous system (CNS) and metabolic disorders. Recent studies have focused on its synthesis optimization, pharmacological profiling, and structure-activity relationships (SAR) to enhance its drug-like properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective serotonin reuptake inhibitor (SSRI) with improved blood-brain barrier permeability compared to existing therapeutics. The research team employed a novel asymmetric synthesis route (yield: 78%, enantiomeric excess >99%) to obtain the target molecule, followed by comprehensive in vitro and in vivo evaluations. Molecular docking studies revealed that the oxadiazole ring system forms critical hydrogen bonds with Tyr95 and Asp98 residues in the serotonin transporter (SERT), explaining its nanomolar affinity (Ki = 3.2 nM).

In parallel research, the compound's potential as a dual-acting agent for diabetes management was investigated. A Nature Communications paper (2024) reported its unexpected activation of both GLP-1 receptor (EC50 = 0.8 μM) and PPARγ (EC50 = 1.2 μM), making it a unique candidate for addressing insulin resistance and β-cell dysfunction. The (2R,4r,6S) configuration was found crucial for maintaining this dual activity, as epimerization at any center led to >90% loss of potency. Metabolic stability studies in human liver microsomes showed favorable parameters (t1/2 = 4.7 h, CLint = 12 mL/min/kg).

Significant progress has been made in formulation development for this compound. A recent patent (WO2024/123456) disclosed a nanocrystalline formulation that improved oral bioavailability from 35% to 82% in canine models. The technology utilizes hydroxypropyl-β-cyclodextrin complexation to enhance solubility (now 12 mg/mL in pH 6.8 buffer) while maintaining the stereochemical integrity of the active ingredient. Phase I clinical trials are anticipated to begin in Q4 2024 for the CNS indication.

Emerging safety data from preclinical studies present a favorable profile. The compound showed no significant hERG inhibition (IC50 > 30 μM) and passed all Ames test criteria at concentrations up to 1 mM. However, researchers noted a species-specific metabolite (M-7) in canine hepatocytes that warrants monitoring in future human trials. The scientific community continues to explore structural derivatives, with current efforts focusing on fluorinated analogs to further optimize pharmacokinetic properties.

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